2-Bromo-3,5-dimethoxybenzaldehyde: Comprehensive Physicochemical Profiling, Regioselective Synthesis, and Downstream Applications
2-Bromo-3,5-dimethoxybenzaldehyde: Comprehensive Physicochemical Profiling, Regioselective Synthesis, and Downstream Applications
Executive Summary
In the realm of modern organic synthesis and drug development, functionalized benzaldehydes serve as indispensable foundational scaffolds. 2-Bromo-3,5-dimethoxybenzaldehyde is a highly versatile building block characterized by its unique ortho-bromo and meta-dimethoxy substitution pattern. This specific arrangement makes it an ideal precursor for transition-metal-catalyzed cross-coupling reactions, the development of smart materials (such as chromic hydrogels), and the asymmetric synthesis of complex bioactive molecules.
This technical guide provides an in-depth analysis of its physicochemical properties, the mechanistic rationale behind its regioselective synthesis, and a self-validating experimental protocol designed for high-yield, gram-scale production.
Physicochemical Properties & Molecular Identification
Accurate physicochemical profiling is the first step in validating raw materials for any synthetic workflow. The table below consolidates the core quantitative data for 2-Bromo-3,5-dimethoxybenzaldehyde[1],[2].
| Property | Value |
| Chemical Name | 2-Bromo-3,5-dimethoxybenzaldehyde |
| CAS Number | 85565-93-1 |
| Molecular Weight | 245.07 g/mol |
| Molecular Formula | C9H9BrO3 |
| Melting Point | 110 – 112 °C |
| Boiling Point | 331.5 °C (at 760 mmHg) |
| Density | 1.483 g/cm³ |
Mechanistic Insights into Regioselective Bromination
The synthesis of 2-bromo-3,5-dimethoxybenzaldehyde from 3,5-dimethoxybenzaldehyde is a textbook example of a highly controlled Electrophilic Aromatic Substitution (EAS) [3].
Why N-Bromosuccinimide (NBS)? While elemental bromine (Br₂) can be used for aromatic bromination, it is highly reactive and often leads to polybromination or oxidative degradation of the sensitive aldehyde moiety. NBS is selected because it provides a mild, low steady-state concentration of the bromonium ion (Br⁺) in solution, ensuring a clean and controlled mono-bromination event[4].
The Causality of Regioselectivity: The regiochemical outcome is strictly dictated by the electronic and steric environment of the starting arene. The two methoxy (-OCH₃) groups are strongly electron-donating via resonance, effectively activating the aromatic ring and directing incoming electrophiles to their respective ortho and para positions. However, the position directly between the two methoxy groups (C4) is highly sterically hindered. Consequently, the electrophilic attack occurs exclusively at the C2 position—which is ortho to one methoxy group and para to the other. This synergistic directing effect yields 2-bromo-3,5-dimethoxybenzaldehyde as the sole product in exceptional yields[5].
Fig 1: Regioselective electrophilic aromatic substitution pathway and downstream applications.
Validated Experimental Protocol (Gram-Scale)
The following methodology outlines a robust, gram-scale synthesis using Dichloromethane (DCM) as the solvent. Every step is designed with inherent causality to ensure a self-validating workflow[3].
Fig 2: Step-by-step experimental workflow for the gram-scale synthesis of the target aldehyde.
Step-by-Step Methodology:
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Substrate Dissolution: Dissolve 3,5-dimethoxybenzaldehyde (1.0 equiv, e.g., 10.0 g, 60.2 mmol) in anhydrous DCM (approx. 140 mL) and cool the reaction flask to 0 °C using an ice bath[3]. Causality: Cooling mitigates the initial exothermic reaction upon electrophile addition, preventing thermal degradation and unwanted side reactions.
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Electrophile Addition: Add NBS (1.0 equiv, 10.7 g, 60.2 mmol) portionwise to the chilled solution[3]. Causality: Portionwise addition ensures strict thermal control and maintains a low, steady-state concentration of the active brominating species.
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Reaction Propagation: Remove the ice bath and allow the mixture to stir at room temperature for 18 hours[3]. Self-Validation Check: Monitor the reaction via Thin Layer Chromatography (TLC). The complete disappearance of the starting material spot confirms reaction completion.
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Reaction Quenching: Quench the reaction by adding a saturated aqueous solution of Sodium Bicarbonate (NaHCO₃, 200 mL) and pour the mixture into distilled water[3]. Causality: NaHCO₃ neutralizes any residual hydrobromic acid (HBr) generated during the reaction and solubilizes the succinimide byproduct into the aqueous phase for easy removal.
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Extraction and Purification: Extract the aqueous layer with DCM. Combine the organic phases, wash again with NaHCO₃, dry over anhydrous Magnesium Sulfate (MgSO₄), and concentrate in vacuo[3]. Causality: MgSO₄ removes residual water from the organic layer prior to evaporation, ensuring the final product does not undergo hydrolytic degradation.
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Final Yield: The product is obtained as a white solid with an isolated yield of 91% to 98%[3].
Analytical Characterization & Self-Validation
To ensure the integrity of the synthesized compound, the protocol must be validated through rigorous analytical characterization.
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Melting Point Analysis: The isolated white solid should exhibit a sharp melting point between 110 °C and 112 °C [6],[3]. A depressed or broadened melting range immediately flags the presence of unreacted starting material or trapped succinimide impurities.
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Proton NMR (¹H NMR, 400 MHz, CDCl₃): Structural integrity is definitively corroborated by specific resonance signals[3],[5]:
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δ 10.40 (s, 1H): Confirms the intact, unoxidized aldehyde (-CHO) proton.
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δ 7.03 (d, J = 2.8 Hz, 1H) & δ 6.70 (d, J = 2.8 Hz, 1H): These two meta-coupled aromatic protons are the definitive hallmark of successful regioselective bromination at the 2-position[5].
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δ 3.91 (s, 3H) & δ 3.84 (s, 3H): Confirms the presence of the two distinct methoxy environments[3].
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Downstream Applications in Advanced Materials and Drug Discovery
The strategic placement of the bromine atom adjacent to the aldehyde group unlocks multiple avenues for advanced chemical synthesis:
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Smart Materials & Sensors: 2-Bromo-3,5-dimethoxybenzaldehyde is a critical precursor in the synthesis of spiropyran-based chromic hydrogels. By converting the aldehyde into a dioxolane-protected intermediate, researchers can build complex spiropyran architectures that exhibit dynamic colorimetric responses, utilized heavily for advanced CO₂ absorption and environmental detection[4].
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Bioactive Scaffold Synthesis: The ortho-bromo aldehyde motif is highly valuable in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Heck couplings). It serves as a foundational building block for synthesizing complex natural products and pharmaceutical intermediates, such as those utilized in the formal asymmetric synthesis of (-)-malyngolide[5].
References
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85565-93-1 | 2-Bromo-3,5-dimethoxybenzaldehyde | BLD Pharm Source: bldpharm.com URL:1
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2-bromo-3,5-dimethoxybenzaldehyde | CAS#:85565-93-1 | Chemsrc Source: chemsrc.com URL:2
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기타수입시약 > 2-bromo-3,5-dimethoxybenzaldehyde | 코랩샵 KOLAB Source: kolabshop.com URL:6
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Spiropyran-based chromic hydrogels for CO2 absorption and detection - Frontiers Source: frontiersin.org URL:4
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2-Bromo-3,5-dimethoxybenzaldehyde synthesis - ChemicalBook Source: chemicalbook.com URL:3
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Asymmetric Synthesis of Bioactive Molecules and Development of Synthetic Methodologies Involving C-C, C-O and C-N Bond Formation - CSIR-NCL Digital Repository Source: ncl.res.in URL:5
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